

Application Notes and Protocols for Triphenylphosphinechlorogold-Catalyzed Alkyne Hydration

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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

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Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds such as ketones and aldehydes. Among the various catalysts developed for this reaction, gold(I) complexes have emerged as exceptionally effective due to their high catalytic activity and functional group tolerance under mild reaction conditions. This document provides detailed application notes and protocols for the use of **triphenylphosphinechlorogold(I)**, often in conjunction with a silver co-catalyst, for the hydration of a range of alkyne substrates.

Catalytic System Overview

The pre-catalyst, **triphenylphosphinechlorogold(I)** ($\text{Au}(\text{PPh}_3)\text{Cl}$), is a stable, commercially available solid. In the presence of a halide scavenger, typically a silver salt with a non-coordinating counteranion such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF_6), the active cationic gold(I) species, $[\text{Au}(\text{PPh}_3)]^+$, is generated in situ. This electrophilic species readily activates the alkyne triple bond, rendering it susceptible to nucleophilic attack by water.

Data Presentation

The following tables summarize the typical performance of gold(I)-catalyzed alkyne hydration reactions across various substrates. While the specific catalyst mentioned is a heterogeneous gold(I) catalyst, the yields are representative of the general efficiency of gold(I)-catalyzed hydration of haloalkynes.

Table 1: Gold(I)-Catalyzed Hydration of Various Haloalkynes[1]

Entry	Substrate (Alkyne)	Product (α -Halomethyl Ketone)	Yield (%)
1	1-Bromo-2-phenylacetylene	2-Bromo-1-phenylethan-1-one	95
2	1-Bromo-2-(4-methylphenyl)acetylene	2-Bromo-1-(p-tolyl)ethan-1-one	97
3	1-Bromo-2-(4-methoxyphenyl)acetylene	2-Bromo-1-(4-methoxyphenyl)ethan-1-one	96
4	1-Bromo-2-(4-fluorophenyl)acetylene	2-Bromo-1-(4-fluorophenyl)ethan-1-one	94
5	1-Bromo-2-(4-chlorophenyl)acetylene	2-Bromo-1-(4-chlorophenyl)ethan-1-one	95
6	1-Bromo-2-(4-(trifluoromethyl)phenyl)acetylene	2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one	92
7	1-Bromo-2-(thiophen-3-yl)acetylene	2-Bromo-1-(thiophen-3-yl)ethan-1-one	97
8	1-Bromooct-1-yne	1-Bromooctan-2-one	93
9	1-Chloro-2-phenylacetylene	2-Chloro-1-phenylethan-1-one	95
10	1-Iodo-2-phenylacetylene	2-Iodo-1-phenylethan-1-one	96

Table 2: Gold(I)-Catalyzed Hydration of Terminal and Internal Alkynes

Entry	Substrate (Alkyne)	Catalyst System	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	Phenylacetylene	Au(PPh ₃)Cl / AgSbF ₆	Dioxane/H ₂ O	60	1	Acetophenone	>95
2	1-Octyne	Au(PPh ₃)Cl / AgOTf	CH ₃ CN/H ₂ O	RT	2	2-Octanone	92
3	4-Ethynyltoluene	Au(PPh ₃)Cl / AgSbF ₆	Dioxane/H ₂ O	60	1	1-(p-Tolyl)ethanone	>95
4	1-Phenyl-1-propyne	Au(PPh ₃)Cl / AgOTf	Dioxane/H ₂ O	80	12	1-Phenyl-1-propanone	90 (mixture of regioisomers)
5	Diphenylacetylene	Au(PPh ₃)Cl / AgOTf	Dioxane/H ₂ O	100	24	Desoxybenzoin	85

Experimental Protocols

General Protocol for the Hydration of Terminal Alkynes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- **Triphenylphosphinechlorogold(I)** (Au(PPh₃)Cl)
- Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
- Alkyne substrate

- Anhydrous solvent (e.g., Dioxane, Acetonitrile, or Dichloromethane)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure:

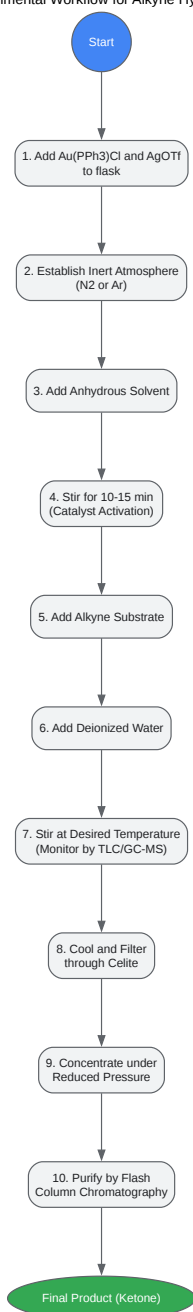
- To a round-bottom flask equipped with a magnetic stir bar, add **triphenylphosphinechlorogold(I)** (1-5 mol%) and the silver salt (1-5 mol%).
- Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
- Add the anhydrous solvent (e.g., 0.1-0.5 M solution of the alkyne).
- Stir the mixture at room temperature for 10-15 minutes to allow for the in situ generation of the active catalyst. A white precipitate of AgCl will form.
- Add the alkyne substrate (1.0 equiv) to the reaction mixture.
- Add deionized water (1.5-3.0 equiv).
- Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of celite to remove the silver salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of **triphenylphosphinechlorogold**-catalyzed alkyne hydration.

Experimental Workflow for Alkyne Hydration



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Caption: General experimental workflow for gold-catalyzed alkyne hydration.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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